molecular formula C11H12O2 B1361853 1-Phenylcyclobutanecarboxylic acid CAS No. 37828-19-6

1-Phenylcyclobutanecarboxylic acid

Cat. No. B1361853
M. Wt: 176.21 g/mol
InChI Key: JHZRNLRTNIDFKG-UHFFFAOYSA-N
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Patent
US07166616B2

Procedure details

A stirred suspension of palladium on carbon (3.6 g, 5%) in isopropanol (200 mL) was treated in one portion with a solution of ammonium formate (9 g) in water (12.5 mL) followed by a solution of 1-(4-chloro-phenyl)-cyclobutanecarboxylic acid (15 g) in isopropanol (150 mL) also in one portion. The resultant suspension was stirred at 65° C. for 30 minutes and then treated with a further aliquot of a solution of ammonium formate (9 g) in water (12.5 mL). After stirring at 65° C. for a further 4.5 hours the reaction mixture was filtered through Hyflo and the filter pad was washed three times with isopropanol (75 mL). The combined filtrate and washings were evaporated. The solid obtained after standing at room temperature for 3 days was treated with ethyl acetate (350 mL) and water (150 mL) and the organic phase was separated, then dried over magnesium sulfate and then evaporated to give the title compound (9.25 g) as a white solid. LC-MS: RT=3.08 minutes, MS(ES+): very weak 177(M+H)+.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
3.6 g
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].Cl[C:6]1[CH:11]=[CH:10][C:9]([C:12]2([C:16]([OH:18])=[O:17])[CH2:15][CH2:14][CH2:13]2)=[CH:8][CH:7]=1.C(OCC)(=O)C>[Pd].C(O)(C)C.O>[C:9]1([C:12]2([C:16]([OH:18])=[O:17])[CH2:13][CH2:14][CH2:15]2)[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(=O)O
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
After stirring at 65° C. for a further 4.5 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through Hyflo
WASH
Type
WASH
Details
the filter pad was washed three times with isopropanol (75 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated
CUSTOM
Type
CUSTOM
Details
The solid obtained
WAIT
Type
WAIT
Details
after standing at room temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.25 g
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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